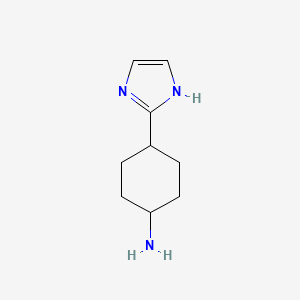

4-(1H-Imidazol-2-yl)cyclohexanamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H15N3 |

|---|---|

Molecular Weight |

165.24 g/mol |

IUPAC Name |

4-(1H-imidazol-2-yl)cyclohexan-1-amine |

InChI |

InChI=1S/C9H15N3/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h5-8H,1-4,10H2,(H,11,12) |

InChI Key |

DJYYTFMSLFGZJS-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CCC1C2=NC=CN2)N |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization of 4 1h Imidazol 2 Yl Cyclohexanamine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Full Structural Assignment

NMR spectroscopy is the cornerstone of molecular structure determination in solution. Through a series of one-dimensional and two-dimensional experiments, it is possible to map the complete proton and carbon framework of the molecule and establish the connectivity between atoms. Due to a lack of directly published spectra for 4-(1H-Imidazol-2-yl)cyclohexanamine, the following data are representative predictions based on analyses of its constituent parts—cyclohexylamine (B46788) and 2-substituted imidazoles—and established principles of NMR spectroscopy.

The ¹H NMR spectrum provides information about the chemical environment of each proton in the molecule. The spectrum of this compound is expected to show distinct signals for the imidazole (B134444) ring protons, the cyclohexane (B81311) ring protons, and the amine and imidazole N-H protons. The protons on the cyclohexane ring exist in either axial or equatorial positions, leading to complex multiplets due to spin-spin coupling. The presence of the amino and imidazole substituents at positions 1 and 4 will influence the chemical shifts of the adjacent methine and methylene protons.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound in DMSO-d₆

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| H-4', H-5' (Imidazole) | ~7.05 | s | 2H |

| H-1 (Cyclohexane) | ~2.90 | m | 1H |

| H-4 (Cyclohexane) | ~2.75 | m | 1H |

| H-2, H-6 (eq) | ~2.05 | m | 2H |

| H-3, H-5 (eq) | ~1.95 | m | 2H |

| H-2, H-6 (ax) | ~1.40 | m | 2H |

| H-3, H-5 (ax) | ~1.30 | m | 2H |

| NH₂ (Amine) | ~1.60 | br s | 2H |

Note: Chemical shifts are hypothetical and for illustrative purposes. 's' denotes singlet, 'm' denotes multiplet, 'br s' denotes broad singlet.

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, six distinct carbon signals are expected: two for the imidazole ring and four for the cyclohexane ring, assuming cis/trans isomers are not resolved. The C-2 carbon of the imidazole ring, being attached to two nitrogen atoms, will appear significantly downfield. The C-1 and C-4 carbons of the cyclohexane ring will also be shifted downfield due to the deshielding effects of the imidazole and amino groups, respectively.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound in DMSO-d₆

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C-2' (Imidazole) | ~150.0 |

| C-4', C-5' (Imidazole) | ~121.0 |

| C-4 (Cyclohexane) | ~50.5 |

| C-1 (Cyclohexane) | ~38.0 |

| C-2, C-6 (Cyclohexane) | ~32.5 |

Note: Chemical shifts are hypothetical and for illustrative purposes.

Two-dimensional (2D) NMR experiments are essential for confirming the assignments made from 1D spectra by revealing through-bond correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. It would be used to trace the connectivity of the entire cyclohexane ring, for example, showing a cross-peak between H-1 and its neighbors at H-2 and H-6.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It provides an unambiguous link between the ¹H and ¹³C assignments. For instance, the proton signal at ~2.90 ppm (H-1) would show a cross-peak to the carbon signal at ~38.0 ppm (C-1).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds apart. It is critical for connecting different fragments of the molecule. Key correlations would include a cross-peak from the imidazole protons (H-4'/H-5') to the C-1 carbon of the cyclohexane ring, confirming the point of attachment.

Table 3: Expected Key 2D NMR Correlations

| Experiment | Correlation From | Correlation To | Significance |

|---|---|---|---|

| COSY | H-1 | H-2, H-6 | Confirms adjacent protons on the cyclohexane ring |

| H-4 | H-3, H-5 | Confirms adjacent protons on the cyclohexane ring | |

| HSQC | δH ~7.05 | δC ~121.0 | Assigns imidazole C-4'/C-5' and H-4'/H-5' |

| δH ~2.75 | δC ~50.5 | Assigns cyclohexane C-4 and H-4 | |

| HMBC | H-4'/H-5' (Imidazole) | C-2' (Imidazole) | Confirms imidazole ring structure |

| H-2/H-6 (Cyclohexane) | C-1 (Cyclohexane) | Confirms connectivity across the C1-C2/C6 bond |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Elucidation

HRMS provides an extremely precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the exact elemental formula. For this compound (C₉H₁₅N₃), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value, typically with an error of less than 5 ppm.

Calculated Exact Mass [M+H]⁺: 166.1339

Elemental Formula: C₉H₁₆N₃⁺

Tandem mass spectrometry (MS/MS) experiments would be used to study the fragmentation pathways. The fragmentation is influenced by the most labile bonds and the stability of the resulting fragments. Key fragmentation pathways for this molecule would likely involve:

Loss of Ammonia (B1221849) (NH₃): Cleavage of the amino group from the cyclohexane ring.

Cleavage of the Imidazole Ring: A characteristic fragmentation of imidazoles involves the loss of HCN, which can occur through ring opening and rearrangement. researchgate.net

Cyclohexane Ring Fragmentation: Fission of the C-C bonds within the cyclohexane ring, often following the loss of the amino group.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The spectra for this compound would exhibit bands corresponding to the vibrations of the amine, imidazole, and cyclohexane moieties.

N-H Stretching: The primary amine (-NH₂) will show two characteristic bands in the 3300-3500 cm⁻¹ region, while the imidazole N-H stretch will appear as a broader band around 3100-3200 cm⁻¹.

C-H Stretching: Aliphatic C-H stretches from the cyclohexane ring will appear just below 3000 cm⁻¹, while the C-H stretches of the imidazole ring will be observed just above 3000 cm⁻¹.

C=N and C=C Stretching: The imidazole ring will have characteristic stretching vibrations in the 1450-1600 cm⁻¹ region.

N-H Bending: The amine N-H bending (scissoring) vibration typically appears around 1600 cm⁻¹.

Table 4: Key IR and Raman Vibrational Bands

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |

|---|---|---|

| N-H Stretch (Amine) | 3300 - 3500 | -NH₂ |

| N-H Stretch (Imidazole) | 3100 - 3200 | Imidazole Ring |

| C-H Stretch (Imidazole) | 3010 - 3100 | Imidazole Ring |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Cyclohexane Ring |

| N-H Bend (Amine) | 1590 - 1650 | -NH₂ |

Raman spectroscopy provides complementary information, particularly for the symmetric vibrations of the imidazole ring, which may be weak in the IR spectrum. researchgate.net

Single-Crystal X-ray Diffraction (SCXRD) for Absolute Stereochemistry and Solid-State Conformation

SCXRD is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. If a single crystal of sufficient quality can be grown, this technique can provide a wealth of information, including:

Unambiguous Connectivity: Absolute confirmation of the atomic connections.

Bond Lengths and Angles: Precise measurement of all bond lengths and angles, offering insight into bond orders and ring strain.

Solid-State Conformation: Determination of the preferred conformation of the molecule in the crystal lattice. This would likely confirm a chair conformation for the cyclohexane ring and specify the relative orientation (e.g., equatorial) of the imidazole and amine substituents. It would also define the dihedral angle between the imidazole and cyclohexane rings.

Stereochemistry: For chiral derivatives, SCXRD can determine the absolute stereochemistry. For this compound, it would distinguish between the cis and trans diastereomers.

Intermolecular Interactions: It reveals how molecules pack in the crystal, identifying key non-covalent interactions such as hydrogen bonds involving the amine and imidazole N-H groups, which dictate the supramolecular architecture. core.ac.uk

While no specific crystal structure for the title compound is publicly available, analysis of related imidazole derivatives shows that the imidazole ring itself is planar, and intermolecular interactions like N-H···N hydrogen bonds are common features in their crystal packing. core.ac.ukresearchgate.netresearchgate.net

Table of Compounds

| Compound Name |

|---|

| This compound |

| Cyclohexylamine |

Chromatographic Methods for Purity Assessment and Isolation (e.g., HPLC, GC-MS)

The rigorous assessment of purity and the isolation of specific stereoisomers are critical steps in the characterization of pharmacologically active compounds like this compound and its derivatives. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical techniques widely employed for these purposes. They offer high resolution, sensitivity, and versatility for analyzing complex mixtures, determining enantiomeric excess, and purifying compounds of interest.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of non-volatile or thermally labile compounds, making it highly suitable for imidazole-containing structures. nih.gov It is extensively used for both purity determination and the preparative isolation of derivatives.

Reversed-Phase (RP) HPLC: This is the most common mode of HPLC used for the analysis of imidazole derivatives. mdpi.comnih.gov In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase.

Stationary Phases: Typically, octadecyl (C18) or octyl (C8) bonded silica gels are employed. nih.govnih.gov The choice of stationary phase depends on the polarity of the specific derivative being analyzed.

Mobile Phases: Mobile phases usually consist of a mixture of water and an organic modifier like acetonitrile (ACN) or methanol (MeOH). mdpi.comnih.gov To improve peak shape and resolution for amine-containing compounds, buffers such as ammonium (B1175870) acetate or phosphate buffers are often added, and the pH is controlled. mdpi.comnih.gov For instance, a mobile phase of ACN/MeOH/40 mM NH₄OAc with an apparent pH of 7.5 has been successfully used for related chiral imidazolines. mdpi.com

Detection: Ultraviolet (UV) detection is standard, as the imidazole ring possesses a chromophore that absorbs UV light. nih.govnih.gov A Diode Array Detector (DAD) can provide spectral information, aiding in peak identification and purity assessment.

Chiral HPLC: Since this compound possesses chiral centers, the separation of its enantiomers is crucial. Chiral HPLC, using Chiral Stationary Phases (CSPs), is the predominant method for this purpose. nih.govmdpi.com

Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely effective. nih.gov For example, a Chiralpak® IB column, which contains cellulose tris(3,5-dimethylphenylcarbamate) immobilized on a silica gel, has demonstrated excellent capability in resolving the enantiomers of various chiral imidazolines under both reversed-phase and normal-phase conditions. mdpi.comnih.gov

Enantioselective Separation Conditions: Enantioseparation can be achieved using both reversed-phase and normal-phase modes. Reversed-phase conditions, often employing aqueous-organic mobile phases, are advantageous due to their compatibility with mass spectrometry and alignment with green chemistry principles. nih.gov However, for some compounds that are difficult to resolve under RP conditions, non-standard normal-phase eluents (e.g., n-hexane/chloroform/ethanol) may provide the necessary selectivity. nih.gov Successful enantioseparation with resolution values (Rₛ) up to 2.31 has been reported for related structures. nih.gov

| Analysis Type | Stationary Phase | Mobile Phase Composition | Flow Rate | Detection | Application |

|---|---|---|---|---|---|

| Reversed-Phase Purity | Thermo Scientific® BDS Hypersil C8 (5 µm) | Methanol: 0.025 M KH₂PO₄ (70:30, v/v), pH 3.2 | 1.0 mL/min | UV at 300 nm | Purity assessment of imidazole drugs nih.gov |

| Chiral Enantioseparation (RP) | Chiralpak® IB (Cellulose tris(3,5-dimethylphenylcarbamate)) | ACN/MeOH/40 mM NH₄OAc, pH 7.5 | 0.4 mL/min | UV at 254 nm | Enantioselective analysis of chiral imidazolines mdpi.com |

| Chiral Enantioseparation (NP) | Chiralpak® IB | n-hexane/chloroform/EtOH (88:10:2, v/v/v) | 1.0 mL/min | UV | Baseline separation of enantiomers unresolved by RP nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For compounds like this compound, which contain polar amine and imidazole groups, derivatization may be necessary to increase volatility and thermal stability, although direct analysis of simpler amines is possible. nih.gov GC-MS provides excellent separation efficiency and definitive identification through mass spectral data. sums.ac.ir

Derivatization: While not always required, derivatization of the primary amine group can improve chromatographic behavior.

Columns: Capillary columns with non-polar or medium-polarity stationary phases, such as those based on 5% phenyl-polydimethylsiloxane (e.g., DB-5MS), are commonly used for the analysis of amine-containing compounds.

Operating Conditions: A typical GC analysis involves a temperature program where the oven temperature is gradually increased to elute compounds based on their boiling points. Helium is typically used as the carrier gas.

Ionization and Detection: Electron Impact (EI) is a standard ionization technique that generates a reproducible fragmentation pattern, creating a "fingerprint" for compound identification by comparison with spectral libraries. Chemical Ionization (CI) is a softer ionization technique that often preserves the molecular ion, providing clear molecular weight information. The mass spectrometer serves as a highly specific and sensitive detector.

GC-MS is particularly useful for identifying and quantifying trace impurities in starting materials or final products, leveraging its high sensitivity and the structural information provided by mass spectrometry. sums.ac.ir

| Parameter | Typical Conditions for Amine Analysis |

|---|---|

| Column | J & W Scientific DB5-MS, 15 m x 0.53 mm ID |

| Carrier Gas | Helium, constant flow mode (e.g., 1 mL/min) |

| Injector | Split/Splitless |

| Temperature Program | Example: 150 °C (2 min) to 250 °C (4 min) at 50 °C/min |

| Ionization Mode | Electron Impact (EI) and/or Chemical Ionization (CI) |

| MS Source Temperature | 180 °C (EI+), 100 °C (CI+) |

| Mass Range | 35-500 Da |

Isolation and Purification

The analytical HPLC methods described can be scaled up to preparative HPLC for the isolation and purification of specific derivatives or for the separation of enantiomers on a larger scale. nih.gov The conditions optimized at the analytical level often serve as a starting point for developing preparative methods. Furthermore, Solid-Phase Extraction (SPE) can be employed as a convenient technique for sample cleanup and preparation prior to chromatographic analysis, ensuring quantitative recovery of the target compound. nih.gov

Computational and Theoretical Chemistry Studies of 4 1h Imidazol 2 Yl Cyclohexanamine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the electronic properties that govern the reactivity and behavior of 4-(1H-Imidazol-2-yl)cyclohexanamine. By solving approximations of the Schrödinger equation, these methods provide a fundamental understanding of the molecule's electron distribution and energy levels.

Density Functional Theory (DFT) for Molecular Orbital Analysis

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance of accuracy and computational efficiency for studying molecular systems. In the context of this compound, DFT calculations can be employed to analyze its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals are critical indicators of the molecule's chemical reactivity. The HOMO energy correlates with the ability to donate electrons, while the LUMO energy reflects the capacity to accept electrons. The energy gap between the HOMO and LUMO is a key determinant of molecular stability and electronic excitability.

A comprehensive analysis of related imidazolium-based compounds using DFT has shown that the nature of the substituent on the imidazole (B134444) ring significantly influences the HOMO-LUMO gap. For instance, increasing the electron-donating ability of the substituent can raise the HOMO energy level, thereby reducing the energy gap and potentially increasing the molecule's reactivity.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Value (Arbitrary Units) |

| HOMO Energy | -0.235 |

| LUMO Energy | 0.052 |

| HOMO-LUMO Gap | 0.287 |

| Dipole Moment | 3.45 D |

Note: The values presented in this table are for illustrative purposes to demonstrate the type of data obtained from DFT calculations and are not based on published experimental or computational results for this specific molecule.

Ab Initio Methods for High-Accuracy Predictions

For situations demanding higher accuracy, ab initio quantum chemistry methods, which are based on first principles without empirical parameterization, can be utilized. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while computationally intensive, can provide benchmark-quality data on the geometry, energy, and other properties of this compound. These high-level calculations are invaluable for validating the results from more approximate methods like DFT and for gaining a more refined understanding of subtle electronic interactions within the molecule.

Conformational Analysis and Potential Energy Surface Exploration

The structural flexibility of this compound, arising from the cyclohexane (B81311) ring and the rotatable bond connecting it to the imidazole moiety, gives rise to a complex conformational landscape. A thorough exploration of this landscape is essential, as different conformers can exhibit distinct physical and chemical properties.

Molecular Mechanics and Force Field Development

Molecular mechanics (MM) offers a computationally efficient approach to explore the potential energy surface of flexible molecules. By employing classical mechanics and a set of parameters known as a force field, MM methods can rapidly calculate the energies of a vast number of conformations. The development of a specific and accurate force field for this compound would be a critical step in this process, involving the parameterization of bond lengths, angles, and dihedral terms to reproduce experimental data or results from high-level quantum calculations.

Molecular Dynamics Simulations for Conformational Sampling

Molecular dynamics (MD) simulations provide a dynamic perspective on the conformational behavior of this compound. By simulating the motion of atoms over time, MD can reveal the accessible conformations and the transitions between them under specific conditions of temperature and pressure. Such simulations can elucidate the preferred orientations of the imidazole ring relative to the cyclohexane chair and the dynamics of ring inversion.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods are also powerful tools for predicting the spectroscopic properties of molecules, which can aid in the interpretation of experimental spectra.

For this compound, time-dependent DFT (TD-DFT) can be used to predict its electronic absorption spectrum (UV-Vis) by calculating the energies of its electronic transitions. The vibrational frequencies and intensities calculated using DFT can be used to simulate its infrared (IR) and Raman spectra, providing insights into the vibrational modes of the molecule. Furthermore, the prediction of nuclear magnetic shielding constants can aid in the assignment of signals in its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra.

Table 2: Illustrative Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Feature | Estimated Value |

| ¹H NMR | Imidazole N-H proton | δ 10-12 ppm |

| ¹³C NMR | Imidazole C2 carbon | δ ~140 ppm |

| IR Spectroscopy | N-H stretch | 3100-3300 cm⁻¹ |

| IR Spectroscopy | C-N stretch | 1250-1350 cm⁻¹ |

Note: These are estimated values based on typical chemical shifts and vibrational frequencies for similar functional groups and are intended for illustrative purposes.

Molecular Interaction Studies of 4 1h Imidazol 2 Yl Cyclohexanamine with Biological Macromolecules

Molecular Docking and Scoring for Ligand-Protein Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. This method is instrumental in identifying potential binding modes and estimating the strength of the interaction.

Identification of Key Receptor Binding Sites

The initial step in a molecular docking study of 4-(1H-Imidazol-2-yl)cyclohexanamine would involve the identification of potential protein targets. Based on the structural motifs present in the compound, potential receptors could include enzymes and receptors where imidazole (B134444) or amine-containing ligands are known to bind. The imidazole ring is a common feature in many biologically active molecules, including as a coordinating ligand for metal ions in metalloproteins. The primary amine on the cyclohexane (B81311) ring can act as a hydrogen bond donor and participate in ionic interactions, suggesting a range of potential binding sites.

Assessment of Binding Affinities and Energetics

Once a potential receptor is identified, molecular docking simulations can predict the binding affinity, often expressed as a scoring function. These scores provide an estimation of the binding free energy, with lower scores typically indicating a more favorable interaction. For this compound, the binding energy would be a sum of contributions from its various interactions with the protein's active site.

Table 1: Hypothetical Binding Affinity Data for this compound with a Putative Receptor

| Receptor Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Protein Kinase X | -8.5 | Asp145, Lys72, Phe80 |

| G-Protein Coupled Receptor Y | -7.9 | Tyr112, Ser204, Trp301 |

| Metalloenzyme Z | -9.2 | His96, His94, Cys103 |

Note: The data in this table is hypothetical and for illustrative purposes only. Specific experimental or computational data for this compound is not currently available.

Analysis of Intermolecular Non-Covalent Interactions

The stability of a ligand-protein complex is governed by a variety of non-covalent interactions. A detailed analysis of these interactions is fundamental to understanding the specificity and strength of the binding.

Hydrogen Bonding Networks and Protonation States

The imidazole ring of this compound contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the sp2-hybridized nitrogen). nih.gov The primary amine on the cyclohexane ring is also a potent hydrogen bond donor. The protonation state of both the imidazole ring and the amine group at physiological pH would significantly influence the hydrogen bonding network. nih.gov At a pH of 7.4, the amine group is likely to be protonated (as an ammonium (B1175870) ion), enhancing its ability to form strong hydrogen bonds and ionic interactions with negatively charged residues like aspartate or glutamate. The imidazole ring can exist in different protonation states, which can be critical for its interaction with the receptor. nih.gov

Pi-Stacking and Cation-Pi Interactions

The aromatic imidazole ring can participate in π-stacking interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan. vu.nl In this interaction, the electron-rich π-systems of the rings align, contributing to the binding energy. Furthermore, if the imidazole ring becomes protonated (forming an imidazolium (B1220033) cation), it can engage in cation-π interactions with the same aromatic residues. nih.govnih.gov This is a strong non-covalent interaction where the positive charge of the cation is stabilized by the quadrupole moment of the aromatic ring. The presence of these interactions would be highly dependent on the specific geometry of the binding pocket.

Table 2: Potential Non-Covalent Interactions of this compound

| Interaction Type | Functional Group Involved | Potential Interacting Amino Acid Residues |

| Hydrogen Bonding (Donor) | Imidazole N-H, Cyclohexyl-NH3+ | Asp, Glu, Ser, Thr, Main-chain carbonyls |

| Hydrogen Bonding (Acceptor) | Imidazole N | Asn, Gln, Ser, Thr, Main-chain N-H |

| Ionic Interactions | Cyclohexyl-NH3+ | Asp, Glu |

| Hydrophobic Interactions | Cyclohexane ring | Leu, Ile, Val, Ala, Phe, Trp, Tyr |

| π-Stacking | Imidazole ring | Phe, Tyr, Trp |

| Cation-π Interactions | Protonated Imidazole ring | Phe, Tyr, Trp |

Note: This table outlines the potential interactions based on the chemical structure of the compound. The actual interactions would depend on the specific protein target.

Pharmacophore Modeling and Virtual Screening for Target Identification

A comprehensive review of scientific literature and chemical databases reveals a notable absence of specific studies on the pharmacophore modeling and virtual screening of this compound for the purpose of identifying its biological targets. While research exists for various imidazole-containing compounds and their interactions with biological macromolecules, studies focusing explicitly on this compound in this context are not publicly available.

Pharmacophore modeling is a computational technique used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target and elicit a biological response. dergipark.org.tr These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. scirp.orgnih.gov By creating a pharmacophore model, researchers can then use it as a 3D query to search large chemical databases for other molecules that fit the model and are therefore likely to be active at the same target. dergipark.org.trscirp.org

Virtual screening is a computational method that involves the screening of large libraries of chemical compounds against a biological target to identify potential "hits" that are likely to bind to the target and modulate its activity. nih.govnih.gov This process can be either structure-based, where the three-dimensional structure of the target protein is known, or ligand-based, where a set of known active molecules is used to guide the search. nih.govnih.gov Pharmacophore modeling is a key component of ligand-based virtual screening. nih.gov

The application of pharmacophore modeling and virtual screening to this compound would be a valuable step in elucidating its potential therapeutic applications. By identifying the key chemical features of this compound and using them to screen for potential biological targets, researchers could gain insights into its mechanism of action and identify potential disease indications for which it might be effective. This in silico approach, often referred to as target fishing, can significantly accelerate the early stages of drug discovery by prioritizing compounds for further experimental testing. nih.gov

Given the lack of specific research on this compound, the following represents a hypothetical workflow for how such a study might be conducted:

Conformational Analysis: The first step would involve generating a diverse set of low-energy 3D conformations of this compound to capture its flexibility.

Pharmacophore Feature Identification: The key chemical features of the molecule, such as the imidazole ring (potential hydrogen bond donor/acceptor, aromatic), the cyclohexyl group (hydrophobic), and the amine group (hydrogen bond donor, positively ionizable), would be identified.

Pharmacophore Model Generation: Based on these features, one or more pharmacophore models would be generated.

Database Screening: These models would then be used as queries to screen large chemical databases (e.g., ZINC, PubChem) for compounds with similar pharmacophoric features.

Hit Filtering and Docking: The resulting hits would be filtered based on drug-like properties and then docked into the binding sites of potential protein targets identified through the screening process to predict their binding affinity and mode of interaction.

Such a study would provide valuable hypotheses about the biological targets of this compound, which could then be validated through experimental assays.

Structure Activity Relationship Sar Elucidation for 4 1h Imidazol 2 Yl Cyclohexanamine Analogues

Systematic Modulation of Cyclohexanamine Ring Substituents on Biological Response

The cyclohexanamine moiety serves as a crucial scaffold for orienting the imidazole (B134444) ring and interacting with biological targets. Modifications to this ring can significantly impact the biological response. Studies on related compounds, such as 2-aminoimidazole amino acids, have shown that the nature of the aliphatic chain connecting to the imidazole ring is a key determinant of inhibitory potency. nih.gov

For instance, in a series of 2-aminoimidazole amino acids designed as inhibitors of human arginase I, the length of the carbon chain plays a critical role. A clear correlation has been observed between inhibitor potency and the length of the carbon chain, suggesting that an optimal distance between the 2-aminoimidazole and another interacting group is necessary for effective binding. nih.gov While these are not direct analogues of 4-(1H-Imidazol-2-yl)cyclohexanamine, the principle highlights the importance of the spatial arrangement and size of the cycloalkane ring.

A hypothetical SAR study on this compound analogues might explore the introduction of various substituents at different positions of the cyclohexanamine ring. The table below illustrates potential modifications and their expected impact on biological activity based on general medicinal chemistry principles.

| Substituent at Cyclohexane (B81311) Ring | Position | Expected Impact on Activity | Rationale |

|---|---|---|---|

| Methyl | C-2, C-3, C-4 | Potentially increase or decrease | Introduction of a small lipophilic group can enhance binding through van der Waals interactions but may also cause steric hindrance. |

| Hydroxy | C-2, C-3, C-4 | Potentially increase | Addition of a hydrogen bond donor/acceptor can lead to new interactions with the target protein. |

| Fluoro | C-2, C-3, C-4 | Potentially increase | Can alter electronic properties and may block metabolic oxidation, increasing bioavailability. |

| Amino | C-2, C-3 | Potentially increase | Introduction of a basic group can lead to new ionic interactions. |

Investigation of Imidazole Ring Substitutions and Their Impact on Activity

The imidazole ring is a key pharmacophoric element in many biologically active compounds due to its ability to participate in hydrogen bonding and coordinate with metal ions. nih.gov Substitutions on the imidazole ring of this compound analogues can profoundly alter their biological activity.

In a study on imidazole-derived dual binders of human Insulin-Degrading Enzyme (IDE), replacement of the imidazole ring with a phenyl or indole (B1671886) group was found to be detrimental to the compound's activity. nih.gov This underscores the critical role of the imidazole moiety. Furthermore, the position of the nitrogen atoms within the imidazole ring is crucial for its chemical properties and biological interactions. The N-1 and N-3 positions offer sites for substitution, which can modulate the electronic and steric properties of the ring.

Research on other imidazole derivatives has shown that substitutions at various positions of the imidazole ring can lead to a wide range of biological activities, including antimicrobial and anti-inflammatory effects. mdpi.commdpi.com For example, the introduction of different substituents on the imidazole ring can influence the compound's ability to inhibit enzymes like 14α-demethylase. researchgate.net

A systematic investigation of imidazole ring substitutions for this compound analogues could involve the modifications outlined in the table below.

| Substituent at Imidazole Ring | Position | Expected Impact on Activity | Rationale |

|---|---|---|---|

| Methyl | N-1, C-4, C-5 | Potentially increase or decrease | Can affect planarity and electronic distribution, as well as introduce steric effects. |

| Phenyl | C-4, C-5 | Potentially increase | Can introduce π-π stacking interactions with the target protein. |

| Halogen (Cl, Br) | C-4, C-5 | Potentially increase | Can enhance binding through halogen bonding and alter electronic properties. |

| Nitro | C-4, C-5 | Potentially increase | A strong electron-withdrawing group that can modulate the pKa of the imidazole ring. |

Influence of Stereochemistry on Biological Potency and Selectivity

The this compound molecule possesses stereocenters, meaning it can exist as different stereoisomers. The stereochemistry of a molecule is a critical factor that can have a profound impact on its biological activity. Different enantiomers or diastereomers of a compound can exhibit vastly different potencies, selectivities, and even different pharmacological effects.

The cyclohexane ring in this compound can exist in a chair conformation, leading to axial and equatorial positions for the substituents. The relative orientation of the imidazole and amine groups (cis or trans) will significantly influence the three-dimensional shape of the molecule and its ability to fit into a biological target's binding site.

For example, in the case of 2-aminoimidazole amino acids, the stereochemistry at the α-carbon of the amino acid is crucial for its inhibitory activity against human arginase I. The (S)-enantiomer is typically the more active isomer, highlighting the stereospecificity of the enzyme's active site. nih.gov

A detailed study of the stereochemical influence on the biological activity of this compound analogues would involve the synthesis and biological testing of individual stereoisomers. This would allow for a clear understanding of the optimal spatial arrangement of the key functional groups for biological potency and selectivity.

| Stereoisomer | Relative Configuration | Expected Biological Potency | Rationale |

|---|---|---|---|

| (1R, 4R) | trans | Potentially higher | The trans configuration may allow for optimal interaction with distinct binding pockets on the target. |

| (1S, 4S) | trans | Potentially higher | Enantiomer of the (1R, 4R) isomer, may exhibit different activity depending on the chirality of the binding site. |

| (1R, 4S) | cis | Potentially lower | The cis configuration may lead to a less favorable conformation for binding. |

| (1S, 4R) | cis | Potentially lower | Enantiomer of the (1R, 4S) isomer. |

Development of Quantitative Structure-Activity Relationships (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are powerful tools in drug discovery for predicting the activity of novel compounds and for understanding the physicochemical properties that are important for biological activity.

For this compound analogues, a QSAR study would involve calculating a set of molecular descriptors for a series of synthesized and biologically tested compounds. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological.

Several QSAR studies have been successfully applied to various series of imidazole derivatives. For instance, a QSAR study on imidazole derivatives as 14α-demethylase inhibitors identified the importance of atomic van der Waals volumes and Sanderson electronegativities for inhibitory activity. researchgate.net Another study on imidazole derivatives as corrosion inhibitors used a genetic function approximation method to develop a predictive QSAR model. researchgate.net A 3D-QSAR study on imidazole derivatives as inhibitors of the MCF-7 breast cancer cell line provided insights into the favorable and unfavorable regions for steric and electrostatic interactions. nih.gov

The development of a robust QSAR model for this compound analogues would require a dataset of compounds with a wide range of structural diversity and biological activities. The resulting model could then guide the design of new analogues with improved potency and selectivity.

| Descriptor Type | Example Descriptors | Potential Correlation with Activity |

|---|---|---|

| Electronic | HOMO/LUMO energies, Dipole moment | Relates to the compound's reactivity and ability to participate in electrostatic interactions. |

| Steric | Molecular Weight, Molar Refractivity | Reflects the size and shape of the molecule and its fit within the binding site. |

| Hydrophobic | LogP, Polar Surface Area (PSA) | Influences the compound's solubility, membrane permeability, and hydrophobic interactions with the target. |

| Topological | Wiener index, Kier & Hall connectivity indices | Describes the atomic connectivity and branching of the molecule. |

Preclinical Research Applications and Biological Evaluation of 4 1h Imidazol 2 Yl Cyclohexanamine

In vitro Biological Assays for Specific Target Engagement

Compounds containing an imidazole (B134444) ring are known to act as enzyme inhibitors. researchgate.net For example, derivatives with a 4-(1H-imidazol-2-yl) scaffold have been investigated as inhibitors of enzymes like neutral sphingomyelinase 2 (nSMase2), which is a target for neurological disorders and cancer. nih.gov The nitrogen atoms in the imidazole ring can coordinate with metal ions in enzyme active sites, leading to inhibition. However, no specific enzyme inhibition or activation data for 4-(1H-Imidazol-2-yl)cyclohexanamine has been published.

The imidazole core is a key component of histamine (B1213489), making imidazole-containing compounds candidates for histamine receptor ligands. nih.govnih.gov Various substituted imidazoles have been synthesized and tested for their affinity and activity at histamine H3 receptors, which are targets for neurological and cognitive disorders. nih.govnih.gov Additionally, cyclohexylamine (B46788) derivatives have been explored as partial agonists for dopamine (B1211576) D2/D3 receptors. google.com While these findings suggest potential neuropharmacological activity, the specific receptor binding profile of this compound remains undetermined.

The imidazole and benzimidazole (B57391) scaffolds are present in numerous compounds evaluated for anticancer properties. nih.govelsevierpure.comrsc.org These compounds have shown activity against various cancer cell lines, including those for liver, colon, and breast cancer. rsc.orgrsc.org The mechanisms often involve the inhibition of key proteins in cancer signaling pathways, such as vascular endothelial growth factor receptor 2 (VEGFR-2). elsevierpure.comtandfonline.com Despite the prevalence of the imidazole moiety in anticancer research, no studies on the antiproliferative effects of this compound have been reported.

Imidazole derivatives are a well-established class of antimicrobial agents. nih.govmdpi.com Compounds with this core structure have been tested against a range of pathogens, including bacteria like Escherichia coli and various fungal species. nih.govacs.orgsapub.org The proposed mechanisms for antimicrobial action include the disruption of microbial membranes and the inhibition of essential enzymes. nih.gov There is currently no published data on the antimicrobial efficacy of this compound.

The imidazole ring is a feature in compounds designed as anti-inflammatory agents. researchgate.net Some imidazole derivatives have been shown to inhibit key enzymes in inflammatory pathways, such as cyclooxygenase (COX). nih.gov However, the potential for this compound to modulate anti-inflammatory pathways has not been experimentally evaluated.

Given the role of imidazole-containing compounds as histamine receptor ligands and the activity of other cyclohexylamine derivatives at dopamine receptors, a neuropharmacological profile for this compound could be hypothesized. nih.govgoogle.com Such compounds are often investigated for their potential in treating neurological and psychiatric conditions. Nevertheless, specific cellular assays to determine the neuropharmacological activity of this particular compound are absent from the literature.

In vivo Preclinical Studies in Animal Models

Efficacy Studies in Relevant Disease Models

No data are available on the efficacy of this compound in any animal models of disease.

Investigation of Pharmacodynamic Endpoints

There is no published research investigating the pharmacodynamic endpoints of this compound in vivo.

Preliminary Mechanistic Investigations

No preliminary mechanistic investigations for this compound have been reported in the scientific literature.

Future Research Directions and Translational Opportunities

Integration of Cheminformatics and Artificial Intelligence for De Novo Design

Table 1: Proposed Cheminformatics and AI Workflow for Scaffold Optimization

| Step | Technique | Objective | Potential Tools/Models |

| 1. Seed Data Collection | Data Mining & Curation | Gather activity and property data on known imidazole (B134444) and cyclohexanamine derivatives. | Chemical databases (e.g., ChEMBL, PubChem) |

| 2. Model Training | QSAR, Machine Learning | Develop predictive models for bioactivity, toxicity, and ADME properties. chemrxiv.org | Random Forest, Gradient Boosting, Deep Neural Networks |

| 3. De Novo Generation | Generative AI | Create a virtual library of novel analogs of the core scaffold. nih.gov | RNNs, GANs, Variational Autoencoders (VAEs) |

| 4. Virtual Screening | Molecular Docking, AI Scoring | Prioritize generated molecules based on predicted binding affinity and properties. | AutoDock, Glide, AI-based scoring functions |

| 5. Synthesis Prioritization | Retrosynthesis Analysis | Identify synthetically feasible candidates for laboratory investigation. | AI-powered retrosynthesis software |

Exploration of Novel Biological Targets for 4-(1H-Imidazol-2-yl)cyclohexanamine Scaffolds

The imidazole nucleus is associated with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. nih.govmdpi.com This versatility suggests that derivatives of this compound could interact with a diverse range of biological targets. Future research should focus on systematically screening this scaffold against various target classes to uncover new therapeutic applications.

Given the established roles of other imidazole compounds, promising areas of investigation include:

Kinase Inhibition: Many imidazole derivatives are potent kinase inhibitors. nih.gov Screening against panels of kinases, such as Epidermal Growth Factor Receptor (EGFR), Focal Adhesion Kinase (FAK), and Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), could identify new anticancer or neuroprotective agents. chemrxiv.orgnih.gov

Antimicrobial Targets: Imidazoles are effective against various pathogens. mdpi.com Investigating the activity of this compound derivatives against bacterial targets (e.g., DNA gyrase, protein kinases) and fungal enzymes could lead to new antibiotics or antifungals. nih.gov

G Protein-Coupled Receptors (GPCRs): The imidazole-4-one scaffold has been altered to produce antagonists for G protein-coupled receptors, indicating a potential avenue for developing modulators for this large and therapeutically important receptor family. acs.org

Target identification and validation can be accelerated using computational methods like inverse molecular docking, followed by in vitro enzymatic and cell-based assays to confirm activity.

Advanced Delivery Systems for Enhanced Biological Efficacy

The therapeutic efficacy of a drug is often limited by its physicochemical properties, which can affect solubility, stability, and bioavailability. Advanced drug delivery systems offer a strategy to overcome these limitations. For compounds derived from the this compound scaffold, novel delivery platforms could enhance their therapeutic index.

Combinatorial Approaches with Existing Therapeutic Modalities

Combination therapy, the use of multiple therapeutic agents, is a cornerstone of modern medicine, particularly in the treatment of complex diseases like cancer. Imidazole-based compounds have shown potential as agents in combination regimens. mdpi.com For example, they have been investigated as radiosensitizers to enhance the effects of radiotherapy in cancer treatment. mdpi.com Their ability to interfere with cellular processes like DNA repair can make cancer cells more susceptible to radiation damage.

Future studies should explore the synergistic potential of this compound derivatives with existing treatments.

In Oncology: Investigating its use alongside standard chemotherapeutic agents or as a radiosensitizer could lead to more effective cancer treatments with potentially lower doses of conventional drugs. mdpi.com

In Infectious Disease: Combining these compounds with existing antibiotics could yield synergistic effects, potentially overcoming mechanisms of drug resistance in multidrug-resistant bacteria. mdpi.com

These combinatorial approaches could broaden the therapeutic utility of the scaffold and address unmet medical needs in various disease areas.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.